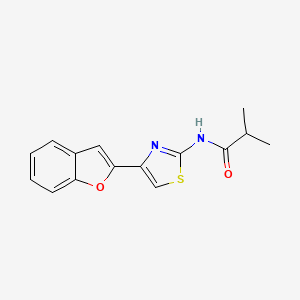

N-(4-(benzofuran-2-yl)thiazol-2-yl)isobutyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

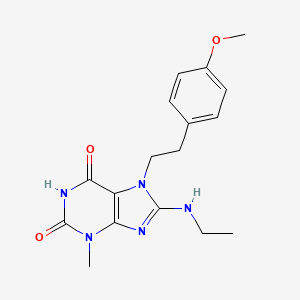

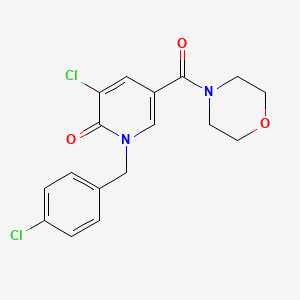

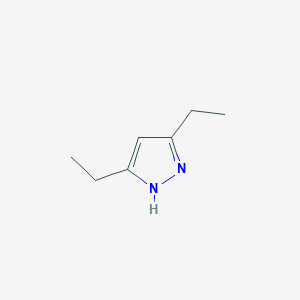

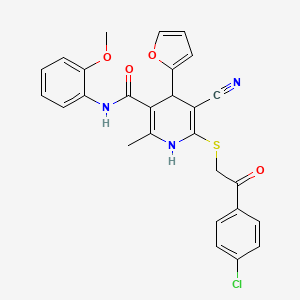

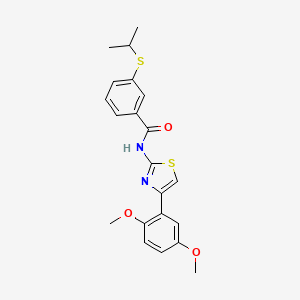

“N-(4-(benzofuran-2-yl)thiazol-2-yl)isobutyramide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic compounds that have been studied extensively due to their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor properties .

Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed using various spectroanalytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For instance, the IR spectrum of a similar compound showed absorption bands at 3129 (CH), 1616 (C=N), and 1576 (C=C) cm−1 . The 1H NMR spectrum revealed signals corresponding to the thiazolyl and aromatic protons .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives typically involve the coupling of 2-amino benzothiazoles with other reagents . The resulting intermediate compounds are then treated with other reagents to yield the final derivatives .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .

Mode of Action

Thiazole derivatives, in general, are known to interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Action Environment

The properties of thiazole derivatives can be influenced by various environmental factors .

Zukünftige Richtungen

The future directions for research on “N-(4-(benzofuran-2-yl)thiazol-2-yl)isobutyramide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, further studies could be conducted to investigate their antimicrobial and antiproliferative properties . Additionally, molecular docking studies could be carried out to study the binding mode of these compounds with their protein receptors .

Eigenschaften

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-9(2)14(18)17-15-16-11(8-20-15)13-7-10-5-3-4-6-12(10)19-13/h3-9H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSDRXFZRAVNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3003935.png)

![Methyl 5-(aminomethyl)-6-oxabicyclo[3.2.1]octane-1-carboxylate;hydrochloride](/img/structure/B3003936.png)

![3-Aminospiro[3.3]heptan-1-ol](/img/structure/B3003940.png)

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)